
4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Attachment of the Phenoxyethylthio Group: This can be done through a nucleophilic substitution reaction using 2-(2,5-dimethylphenoxy)ethyl halides.
Incorporation of the Fluorophenyl Group: This step might involve a coupling reaction using 2-fluorophenylboronic acid or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or phenyl groups.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This specific compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the development of agrochemicals, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
The uniqueness of 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole lies in its specific structural features, such as the cyclopropyl and fluorophenyl groups, which may confer unique chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C21H22FN3OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-cyclopropyl-3-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H22FN3OS/c1-14-7-8-15(2)19(13-14)26-11-12-27-21-24-23-20(25(21)16-9-10-16)17-5-3-4-6-18(17)22/h3-8,13,16H,9-12H2,1-2H3 |
InChI Key |
QSNORNZUESHIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NN=C(N2C3CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


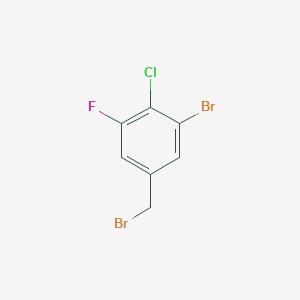
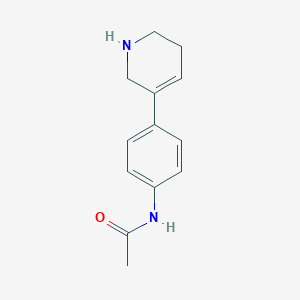
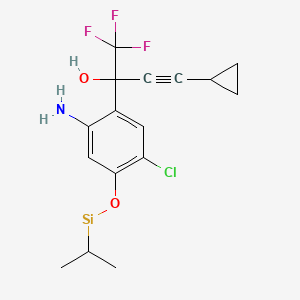
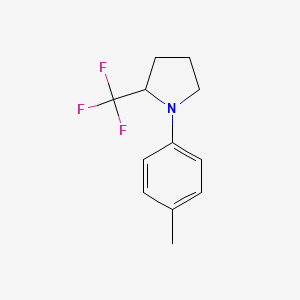



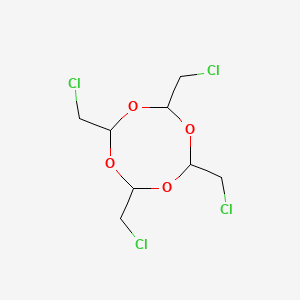
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
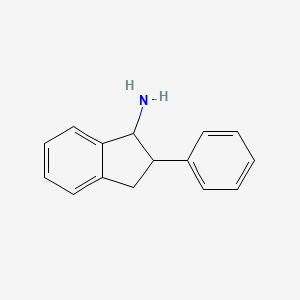
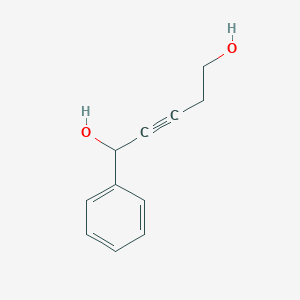
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
